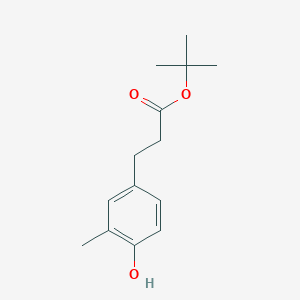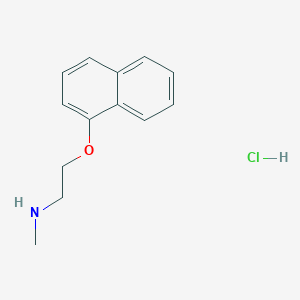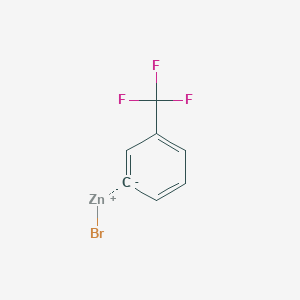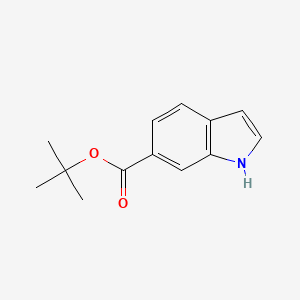![molecular formula C18H17NO3 B3114168 (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 200123-07-5](/img/structure/B3114168.png)
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as NPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NPP is a yellow crystalline powder that is commonly used as a starting material in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Several studies have explored the synthesis and crystal structures of chalcone derivatives similar to "(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one." For example, Salian et al. (2018) synthesized chalcone derivatives by the Claisen-Schmidt condensation reaction and characterized them using FT-IR, elemental analysis, and X-ray diffraction. Their research highlighted the significance of intra- and intermolecular hydrogen bonding and weak intermolecular interactions in stabilizing the crystal structure (Vinutha V. Salian et al., 2018).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied by Kumari et al. (2017). They examined the solvatochromic effects on absorption and fluorescence spectra, revealing bathochromic shifts from non-polar to polar solvents. This study provides insights into the intramolecular charge transfer interactions and the stabilization of molecules in their singlet excited state (Rekha Kumari et al., 2017).
Electrochemical Studies and Corrosion Inhibition
Research by Baskar et al. (2012) focused on the synthesis, characterization, and electrochemical studies of novel biphenyl-based compounds, including chalcone derivatives. Their findings indicate the potential use of these compounds as corrosion inhibitors for mild steel in acidic environments. This study emphasizes the cathodic nature of the inhibitors and their efficiency based on thermodynamic parameters (R. Baskar et al., 2012).
Molecular Docking and Biological Activity
The molecular docking and biological activity of chalcone derivatives have also been explored. For instance, Panicker et al. (2015) conducted FT-IR spectrum analysis, quantum chemical calculations, and molecular docking to predict the anti-leishmanic activity of a chalcone derivative. Their research contributes to understanding the molecular basis of the compound's potential biological activity (C. Y. Panicker et al., 2015).
Wirkmechanismus
Target of Action
Chalcone derivatives, a family to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Chalcones generally interact with their targets through their α,β-unsaturated carbonyl system, which is biologically active . This system allows chalcones to undergo electron transfer reactions, contributing to their wide range of bioactivities .
Biochemical Pathways
Chalcones are known to influence various biochemical pathways due to their antioxidant properties . They can stabilize radicals and prevent them from interacting with endogenous entities, thereby reducing oxidative stress .
Pharmacokinetics
The pharmacokinetics of chalcones can be influenced by their chemical structure, and modifications to the chalcone structure can potentially enhance their bioavailability .
Result of Action
Chalcones are known to exhibit a variety of biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-ISOPROPYL-3’-NITROCHALCONE. For instance, the presence of other molecules, pH, temperature, and light exposure can potentially affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
(E)-1-(3-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(12-16)19(21)22/h3-13H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCZGQPKVIERAD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride](/img/structure/B3114087.png)

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)

![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)




![3-Bromobenzo[d]isothiazole](/img/structure/B3114148.png)


![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)